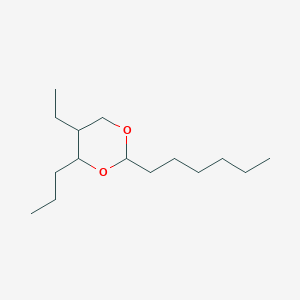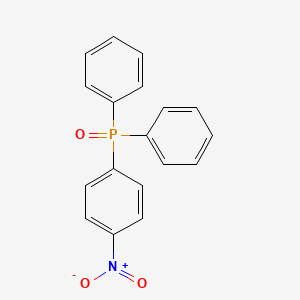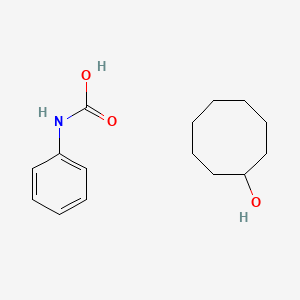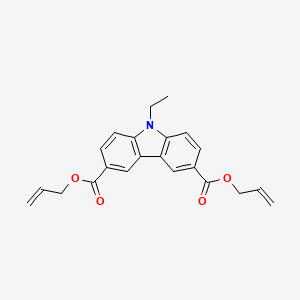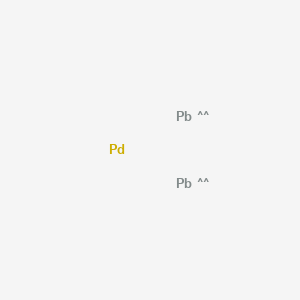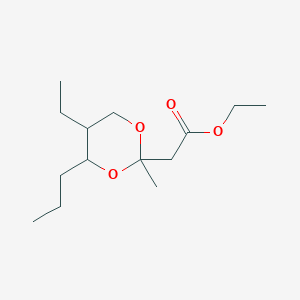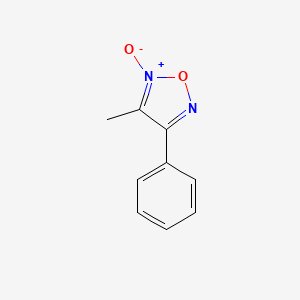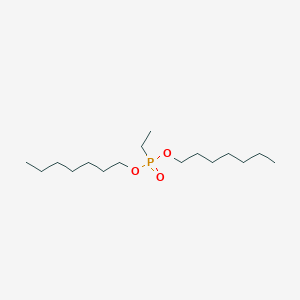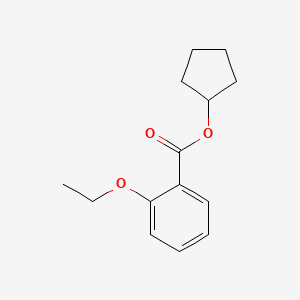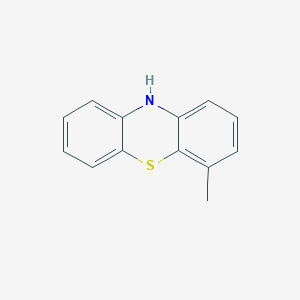
4-Methyl-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-10H-phenothiazine is a derivative of phenothiazine, an S, N heterocyclic molecule Phenothiazine and its derivatives are known for their versatile applications in various fields due to their unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-10H-phenothiazine typically involves the methylation of 10H-phenothiazine. One common method is the reaction of 10H-phenothiazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine structure.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Methyl-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its neuroleptic and antiemetic effects.
Industry: Utilized in the development of dyes, pigments, and photoredox catalysts.
Mecanismo De Acción
The mechanism of action of 4-Methyl-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enzymes, and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. In photoredox catalysis, the compound can absorb light and transfer electrons to substrates, facilitating chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
10H-Phenothiazine: The parent compound, known for its wide range of applications.
10-Methyl-10H-phenothiazine: Another methylated derivative with similar properties.
Phenothiazine Sulfones: Oxidized derivatives with enhanced stability and reactivity.
Uniqueness
4-Methyl-10H-phenothiazine is unique due to its specific methylation at the nitrogen atom, which alters its electronic properties and reactivity. This modification makes it more suitable for certain applications, such as photoredox catalysis and the synthesis of complex organic molecules.
Propiedades
Número CAS |
7190-74-1 |
|---|---|
Fórmula molecular |
C13H11NS |
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
4-methyl-10H-phenothiazine |
InChI |
InChI=1S/C13H11NS/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14-11/h2-8,14H,1H3 |
Clave InChI |
LAWDGRYPKRWPIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)


